![molecular formula C9H13NS B13567260 (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine: is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an amine group on the ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methylsulfanyl group in (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding phenylamine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Phenylamine derivatives
Substitution: Various substituted amines
Applications De Recherche Scientifique
Chemistry: (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s amine group and phenyl ring make it a candidate for drug development. It may be explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, while the phenyl ring may engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group, leading to different reactivity and applications.
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-thiol: The thiol group in this compound imparts distinct chemical properties, such as increased nucleophilicity and potential for forming disulfide bonds.
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-carboxylic acid: The carboxylic acid group introduces acidity and the ability to form esters and amides.
Uniqueness: (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine is unique due to its combination of a methylsulfanyl group and an amine group on the same phenyl ring
Propriétés
Formule moléculaire |
C9H13NS |
|---|---|
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
(1S)-1-(2-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1 |
Clé InChI |
NEDKHXZAHJNUOU-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1SC)N |
SMILES canonique |
CC(C1=CC=CC=C1SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



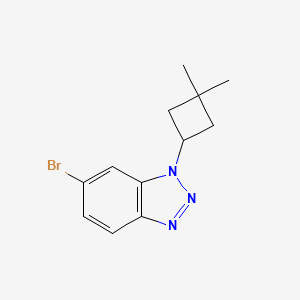
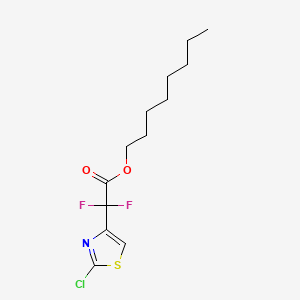


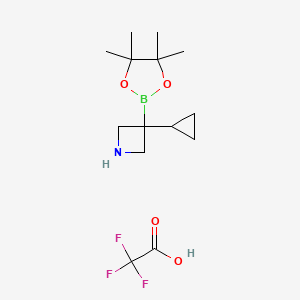
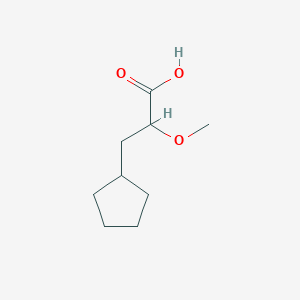

![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)

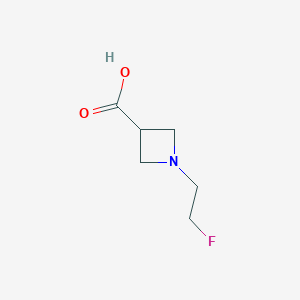
![N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminehydrochloride](/img/structure/B13567228.png)
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)

